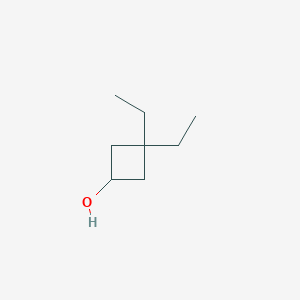

3,3-Diethylcyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Diethylcyclobutan-1-ol is a chemical compound with the molecular formula C8H16O and a molecular weight of 128.21 . It is a liquid at room temperature . This compound has attracted a great deal of interest over the years due to its unique physical and chemical properties.

Molecular Structure Analysis

The InChI code for this compound is1S/C8H16O/c1-3-8(4-2)5-7(9)6-8/h7,9H,3-6H2,1-2H3 . This indicates that the molecule consists of a cyclobutane ring with two ethyl groups and one hydroxyl group attached . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .科学的研究の応用

Cyclobutane Derivatives in Medicinal Chemistry

Cyclobutane derivatives have been identified as novel nonpeptidic small molecule agonists of glucagon-like peptide-1 (GLP-1) receptor, offering a new approach to drug design for treating conditions like diabetes and obesity. The study by Liu et al. (2012) elucidates the structural elucidation and biological efficacy of these compounds, highlighting their potential in therapeutic applications (Liu et al., 2012).

Organic Synthesis and Catalysis

Research by Pagar and RajanBabu (2018) demonstrates the use of cobalt catalysts in the asymmetric coupling of ethylene and enynes to form functionalized cyclobutanes. This method represents a significant advancement in the synthesis of complex chiral molecules, showcasing the versatility of cyclobutane derivatives in organic synthesis (Pagar & RajanBabu, 2018).

Enzymatic Construction of Carbocycles

Chen et al. (2018) reported on the engineering of heme-containing enzymes for the formation of chiral bicyclobutanes through sequential carbene addition to unsaturated carbon-carbon bonds. This biocatalytic approach opens new avenues for constructing structurally complex and strained molecules, illustrating the potential of cyclobutane derivatives in green chemistry and enzymatic synthesis (Chen et al., 2018).

Photoreaction and DNA Damage

The study of the ultrafast photoreaction of thymine dimerization in DNA by Schreier et al. (2007) provides insights into the mechanisms of cyclobutane formation under UV radiation. Understanding these reactions is crucial for developing strategies to mitigate DNA damage from UV light, illustrating the significance of cyclobutane derivatives in biochemistry and photobiology (Schreier et al., 2007).

Safety and Hazards

The safety information for 3,3-Diethylcyclobutan-1-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

While specific future directions for 3,3-Diethylcyclobutan-1-ol are not mentioned in the search results, it’s worth noting that the field of catalytic chemistry, which could potentially involve compounds like this, is seeing a shift towards sustainable economic development . This includes the discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .

特性

IUPAC Name |

3,3-diethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-8(4-2)5-7(9)6-8/h7,9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGDENWTMKJTJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C1)O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2829013.png)

![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2829018.png)

![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)

![3-(3-Methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2829025.png)

![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)